molecular formula C12H10N2O B13806577 4h-[1,5]Oxazocino[5,4-a]benzimidazole

4h-[1,5]Oxazocino[5,4-a]benzimidazole

Cat. No.: B13806577
M. Wt: 198.22 g/mol
InChI Key: RJOTUXGUVOYSCN-HLBGEZEASA-N
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Description

4H-[1,5]Oxazocino[5,4-a]benzimidazole is a heterocyclic compound that features a unique fusion of an oxazocine ring with a benzimidazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-[1,5]Oxazocino[5,4-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of o-phenylenediamine with an aldehyde or ketone, followed by cyclization in the presence of an acid catalyst . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4H-[1,5]Oxazocino[5,4-a]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

4H-[1,5]Oxazocino[5,4-a]benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-[1,5]Oxazocino[5,4-a]benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-[1,5]Oxazocino[5,4-a]benzimidazole is unique due to its fused ring system, which imparts distinct chemical and biological properties. This fusion enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

(1Z,5Z)-4H-[1,5]oxazocino[5,4-a]benzimidazole

InChI

InChI=1S/C12H10N2O/c1-2-5-11-10(4-1)13-12-6-9-15-8-3-7-14(11)12/h1-7,9H,8H2/b7-3-,9-6-

InChI Key

RJOTUXGUVOYSCN-HLBGEZEASA-N

Isomeric SMILES

C1/C=C\N2C(=NC3=CC=CC=C32)/C=C\O1

Canonical SMILES

C1C=CN2C(=NC3=CC=CC=C32)C=CO1

Origin of Product

United States

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